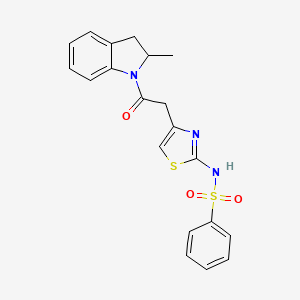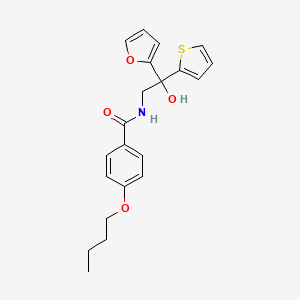![molecular formula C24H19NO3 B2574794 2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923210-72-4](/img/structure/B2574794.png)
2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . They have various biological activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Aplicaciones Científicas De Investigación
Anticancer Activity
2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide and its derivatives have been extensively researched for their potential anticancer properties. A study focused on the design, synthesis, and evaluation of substituted benzamides, starting from 2-(4-methylphenyl)acetic acid, showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds were compared with etoposide, a reference drug, with some derivatives exhibiting higher anticancer activities, highlighting the potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Histone Deacetylase Inhibition for Cancer Therapy
Another significant application of related compounds is in the development of histone deacetylase (HDAC) inhibitors. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structure suggesting similar research interest, acts as a selective small molecule HDAC inhibitor. This inhibitor selectively targets HDACs 1-3 and 11, demonstrating potential as an anticancer drug through its ability to block cancer cell proliferation, induce histone acetylation, and promote cell-cycle arrest and apoptosis (Zhou et al., 2008).
Photosensitive Aromatic Polyamides
Research into the synthesis and properties of aromatic polyamides incorporating coumarin chromophores, which are structurally related to 2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, has shown the development of materials with novel properties. These polyamides exhibited good solubility in polar solvents and demonstrated high molecular weights, enabling the casting of transparent, flexible, and tough films. Such materials have potential applications in the field of materials science, particularly for creating photosensitive elements that can undergo crosslinking upon UV illumination (Nechifor, 2009).
Synthesis and Biological Activity of Schiff Bases
Studies have also focused on the synthesis and characterization of Pd(II) complexes with Schiff bases derived from 3-formyl chromone, related to the core structure of 2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. These complexes have been evaluated for their antimicrobial and antioxidant activities, demonstrating that such compounds could serve as potent microbial inhibitors and antioxidants, offering a basis for the development of new therapeutic agents (Kavitha & Reddy, 2016).
Propiedades
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-7-9-17(10-8-15)23-14-21(26)20-13-18(11-12-22(20)28-23)25-24(27)19-6-4-3-5-16(19)2/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTUSSIHQXRLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B2574711.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2574715.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2574716.png)
![2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2574717.png)

![N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574721.png)
![N-[2-[[2-(3-Chlorophenyl)-2-hydroxypropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574723.png)
![N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2574725.png)


![N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2574730.png)
